(R)-6-Hydroxywarfarin

Drug Metabolism Cytochrome P450 Enzyme Phenotyping

Ensure precise CYP1A2/CYP2C19 phenotyping with pure (R)-6-Hydroxywarfarin (CAS 63740-75-0). Unlike racemic warfarin or other hydroxywarfarins, this specific (R)-enantiomer metabolite is formed via CYP1A2 and CYP2C19, enabling regioselective DDI assessment and biomarker quantification. Its distinct sulfation conjugation necessitates pure reference material for accurate LC-MS/MS method validation. Ideal for drug metabolism research, enzyme kinetics, and personalized dosing algorithm development. Select this characterized standard to eliminate cross-reactivity and ensure reliable data.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 63740-75-0
Cat. No. B590327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Hydroxywarfarin
CAS63740-75-0
Synonyms4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one;  (R)-4,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one;  (R)-6-Hydroxywarfarin;  6-Hydroxy-R-warfarin; 
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m1/s1
InChIKeyIQWPEJBUOJQPDE-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6-Hydroxywarfarin (CAS 63740-75-0): Baseline Characterization and Procurement Context


(R)-6-Hydroxywarfarin (CAS 63740-75-0) is a chiral metabolite of the anticoagulant drug warfarin, formed via cytochrome P450 (CYP)-mediated hydroxylation. It belongs to the hydroxycoumarin class and is characterized as a vitamin K antagonist with reduced anticoagulant potency relative to the parent compound [1]. This compound serves as a critical analytical reference standard and a tool compound for investigating stereoselective drug metabolism, CYP enzyme phenotyping, and drug-drug interaction (DDI) studies [2].

Why (R)-6-Hydroxywarfarin Cannot Be Substituted by Generic Warfarin or Other Metabolites in Critical Research Applications


In-class compounds such as racemic warfarin, (S)-warfarin, 7-hydroxywarfarin, or 10-hydroxywarfarin cannot be interchanged with (R)-6-hydroxywarfarin in precise research applications due to distinct stereoselective metabolism, unique CYP enzyme specificity, and divergent phase II conjugation patterns [1]. While racemic warfarin contains both (R) and (S) enantiomers with differing metabolic fates, (R)-6-hydroxywarfarin is a specific metabolite of (R)-warfarin, primarily generated by CYP1A2 and CYP2C19 [2]. Its formation and clearance are differentially affected by enzyme inhibitors like cimetidine and diltiazem, unlike metabolites of (S)-warfarin [3]. Furthermore, its predominant sulfation conjugation pathway contrasts with the glucuronidation of other hydroxywarfarins, impacting its disposition and analytical detection [4]. These quantitative differences underscore the necessity for using the pure, characterized (R)-enantiomer for reliable CYP phenotyping, DDI assessments, and biomarker development, as detailed in the evidence guide below.

Quantitative Evidence Guide for (R)-6-Hydroxywarfarin (CAS 63740-75-0): Comparative Performance Data


CYP Enzyme Specificity: CYP1A2 vs. CYP2C9 Metabolic Route

(R)-6-Hydroxywarfarin is a specific metabolite of (R)-warfarin, primarily generated by CYP1A2 and CYP2C19. In contrast, (S)-7-hydroxywarfarin is the principal metabolite of the more potent (S)-warfarin enantiomer, primarily catalyzed by CYP2C9 [1]. This differential enzyme specificity is crucial for selective CYP phenotyping assays [2].

Drug Metabolism Cytochrome P450 Enzyme Phenotyping

Regioselective Inhibition by Cimetidine: Quantitative Impact on R-6-Hydroxywarfarin Formation Clearance

Cimetidine significantly inhibits the apparent formation clearance of R-6-hydroxywarfarin, with a mean reduction of approximately 29.5 ± 7.2 mL/min [1]. This inhibition is regioselective, as it did not significantly affect the formation of other R-warfarin metabolites like R-7-hydroxywarfarin [2]. This quantitative data highlights the unique sensitivity of the R-6-hydroxywarfarin pathway to specific CYP inhibitors.

Drug-Drug Interactions CYP Inhibition Metabolic Phenotyping

Differential Drug-Drug Interaction Susceptibility: Fluconazole vs. Rifampin Effects on S-6-Hydroxywarfarin Formation

Population pharmacokinetic modeling reveals that the CYP2C9-mediated formation clearance (CLf) of 6-OH-S-warfarin (the S-enantiomer counterpart) is highly susceptible to inhibition by fluconazole (73.2% decrease) but only modestly inducible by rifampin (85% increase) [1]. In contrast, non-CYP2C9 mediated pathways (e.g., 10-OH-S-warfarin) show different susceptibility profiles [2]. This quantitative data demonstrates that (R)-6-hydroxywarfarin formation, being primarily non-CYP2C9 dependent, is predicted to have a distinct DDI risk profile compared to 6-OH-S-warfarin.

Pharmacokinetic Modeling CYP Induction/Inhibition DDI Risk Assessment

Phase II Conjugation Pathway Differentiation: Predominant Sulfation of 6-Hydroxywarfarin

In primary rat hepatocyte cultures, 6-hydroxywarfarin (racemic) is predominantly conjugated via sulfation, whereas 7-hydroxywarfarin undergoes both glucuronidation and sulfation, and 4'-hydroxywarfarin is primarily glucuronidated [1]. This distinct conjugation pattern affects the compound's polarity, excretion, and detectability in bioanalytical assays [2].

Phase II Metabolism Conjugation Analytical Method Development

Analytical Utility as a Biomarker: R-6-Hydroxywarfarin/R-Warfarin Ratio Measurement

The ratio of R-6-hydroxywarfarin to R-warfarin in biological samples has been proposed as a quantitative biomarker for CYP1A2 and CYP2C19 activity [1]. This ratio is measured via validated LC-MS/MS methods and can be used to assess enzyme function and predict drug response variability [2]. Unlike 7-hydroxywarfarin, which primarily reflects CYP2C9 activity, this ratio offers a distinct, orthogonal measure of hepatic enzyme function.

Biomarker Development CYP Activity Probe Personalized Medicine

Key Application Scenarios for (R)-6-Hydroxywarfarin (CAS 63740-75-0) Driven by Quantitative Evidence


In Vitro CYP1A2 and CYP2C19 Phenotyping Assays

(R)-6-Hydroxywarfarin is the optimal analytical standard for quantifying CYP1A2 and CYP2C19 activity in human liver microsomes or recombinant enzyme systems [1]. Its formation from (R)-warfarin serves as a specific probe reaction, distinct from CYP2C9-dependent 7-hydroxywarfarin formation [2]. This specificity allows researchers to dissect complex metabolic pathways and assess enzyme-specific inhibition or induction in drug development [3].

Clinical Drug-Drug Interaction (DDI) Studies and Biomarker Validation

Quantitative measurement of (R)-6-hydroxywarfarin formation clearance and its ratio to R-warfarin in plasma or urine provides a selective biomarker for assessing CYP1A2/CYP2C19 activity in vivo [1]. Its regioselective inhibition by cimetidine and differential response to rifampin/fluconazole make it a valuable tool for predicting and evaluating DDI risks associated with these pathways [2]. Pure reference material is critical for accurate LC-MS/MS method validation and biomarker qualification [3].

Bioanalytical Method Development and Validation for Metabolite Profiling

The distinct Phase II conjugation pattern of 6-hydroxywarfarin (predominant sulfation) necessitates specific enzymatic hydrolysis (e.g., sulfatase treatment) for total drug analysis, unlike glucuronidated metabolites [1]. High-purity (R)-6-hydroxywarfarin is required as a calibration standard and quality control material for developing robust, enantioselective LC-MS/MS methods that accurately quantify this metabolite in complex biological matrices [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Warfarin Response Variability

Incorporating quantitative data on (R)-6-hydroxywarfarin formation and clearance into population PK models improves the prediction of inter-individual variability in warfarin response, particularly in patients with CYP2C9 variants or those on interacting medications [1]. Using pure (R)-6-hydroxywarfarin as a reference ensures accurate metabolite concentration inputs, enhancing model reliability for personalized dosing algorithms [2].

Quote Request

Request a Quote for (R)-6-Hydroxywarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.